5-Amino-2-methylcyclohexan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-methylcyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.7 g/mol.
Vorbereitungsmethoden
The synthesis of 5-Amino-2-methylcyclohexan-1-ol hydrochloride involves several steps. One method includes the reduction of 5-nitro-2-methylcyclohexanone followed by the conversion of the resulting amine to its hydrochloride salt . Industrial production methods often involve the use of intermediates and specific reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Amino-2-methylcyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-methylcyclohexan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Baclofen, the common name for this compound, is used to treat spasticity and muscle spasms in patients with multiple sclerosis or spinal cord injuries.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 5-Amino-2-methylcyclohexan-1-ol hydrochloride involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound inhibits the release of excitatory neurotransmitters, leading to muscle relaxation and reduced spasticity. The molecular targets include GABA-B receptors, and the pathways involved are related to neurotransmitter inhibition and muscle control.
Vergleich Mit ähnlichen Verbindungen
5-Amino-2-methylcyclohexan-1-ol hydrochloride can be compared with other similar compounds such as:
Gabapentin: Another compound used to treat neuropathic pain and seizures.
Pregabalin: Used for similar indications as gabapentin but with different pharmacokinetic properties.
Tizanidine: A muscle relaxant that works through a different mechanism involving alpha-2 adrenergic receptors.
The uniqueness of this compound lies in its specific interaction with GABA-B receptors, making it particularly effective for treating spasticity and muscle spasms.
Eigenschaften
Molekularformel |
C7H16ClNO |
---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
5-amino-2-methylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-2-3-6(8)4-7(5)9;/h5-7,9H,2-4,8H2,1H3;1H |
InChI-Schlüssel |
HKWIETGWMFZMPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.